molecular formula C6H13NO2 B10830480 L-Isoleucine-13C6

L-Isoleucine-13C6

Cat. No.: B10830480
M. Wt: 137.13 g/mol
InChI Key: AGPKZVBTJJNPAG-CPLGCGHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Isoleucine-13C6 is a stable isotope-labeled compound of L-isoleucine, an essential branched-chain amino acid. This compound is labeled with six carbon-13 isotopes, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. L-Isoleucine is an isomer of L-leucine and plays a crucial role in protein synthesis, glucose metabolism, and immune function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucine-13C6 typically involves the incorporation of carbon-13 isotopes into the L-isoleucine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of the amino acid. The reaction conditions often require precise control of temperature, pH, and other factors to ensure the incorporation of the isotopes at the desired positions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process may include fermentation techniques where microorganisms are fed with carbon-13 labeled substrates, leading to the production of the labeled amino acid. The product is then purified through various chromatographic techniques to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

L-Isoleucine-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as keto acids, alcohols, and substituted amino acids. These products are often used in further research and applications .

Scientific Research Applications

L-Isoleucine-13C6 has a wide range of scientific research applications, including:

Mechanism of Action

L-Isoleucine-13C6 exerts its effects by participating in various biochemical pathways. As a branched-chain amino acid, it is involved in protein synthesis, glucose metabolism, and the regulation of blood sugar and energy levels. The labeled carbon-13 isotopes allow researchers to trace the metabolic pathways and interactions of the amino acid within the body. The molecular targets include enzymes involved in amino acid metabolism and transporters that facilitate the uptake of the amino acid into cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of L-Isoleucine-13C6

This compound is unique due to its specific labeling with six carbon-13 isotopes, which provides a distinct advantage in tracing metabolic pathways and studying the interactions of the amino acid in various biological systems. Its role in glucose metabolism and immune function further distinguishes it from other labeled amino acids .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

137.13 g/mol

IUPAC Name

(2S,3S)-2-amino-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid

InChI

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

AGPKZVBTJJNPAG-CPLGCGHPSA-N

Isomeric SMILES

[13CH3][13CH2][13C@H]([13CH3])[13C@@H]([13C](=O)O)N

Canonical SMILES

CCC(C)C(C(=O)O)N

Origin of Product

United States

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